7-(3,4-dimethoxyphenyl)-10-ethoxy-4-(5-methylfuran-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene
Description
This compound is a complex tricyclic heterocyclic molecule featuring a fused 8-oxa-5,6-diazatricyclo[7.4.0.0²,⁶]trideca-1(9),4,10,12-tetraene core. Key structural attributes include:
- Substituents: A 3,4-dimethoxyphenyl group at position 7, an ethoxy group at position 10, and a 5-methylfuran-2-yl moiety at position 2.
- Stereochemical complexity: The fused ring system likely imposes rigid conformational constraints, which may influence reactivity and intermolecular interactions.
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-7-ethoxy-2-(5-methylfuran-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5/c1-5-30-22-8-6-7-17-19-14-18(20-11-9-15(2)31-20)26-27(19)25(32-24(17)22)16-10-12-21(28-3)23(13-16)29-4/h6-13,19,25H,5,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGWBBGQOFPIDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=C(O4)C)C5=CC(=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-dimethoxyphenyl)-10-ethoxy-4-(5-methylfuran-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene typically involves multi-step organic reactions. One common approach starts with the preparation of the key intermediate, 3,4-dimethoxybenzaldehyde, which undergoes a series of reactions including condensation, cyclization, and functional group modifications to yield the final product . The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing production costs, and ensuring environmental safety. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-(3,4-dimethoxyphenyl)-10-ethoxy-4-(5-methylfuran-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon for hydrogenation reactions). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
7-(3,4-dimethoxyphenyl)-10-ethoxy-4-(5-methylfuran-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-(3,4-dimethoxyphenyl)-10-ethoxy-4-(5-methylfuran-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Heteroatom Composition
- The target compound contains two nitrogen and two oxygen atoms in its core, balancing electronic effects between resonance (oxygen) and basicity (nitrogen).
- Sulfur-containing analogs (e.g., 3,7-dithia-5-azatetracyclo ) introduce thioether bonds, altering redox stability and metal-binding capabilities compared to the target compound’s oxa-diaza system.
Substituent Effects
- The 3,4-dimethoxyphenyl group in the target compound may enhance solubility and π-stacking interactions relative to simpler methoxyphenyl or phenyl groups in analogs .
Biological Activity
The compound 7-(3,4-dimethoxyphenyl)-10-ethoxy-4-(5-methylfuran-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene , also known as K805-0064, is a synthetic organic molecule with potential biological activity. This article reviews its biological significance based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of K805-0064 is . The compound features a complex bicyclic structure that includes a diazatricycle and various functional groups that may contribute to its biological activity.
Biological Activity Overview
K805-0064 has been investigated for various biological activities, including:
- Antiviral Activity : Preliminary studies suggest that compounds structurally related to K805-0064 exhibit antiviral properties against several viruses. For instance, derivatives of similar structures have shown efficacy in inhibiting HIV and other viral infections .
- Anticancer Properties : Research indicates that related compounds possess cytotoxic effects against cancer cell lines. For example, studies on similar heterocyclic compounds have demonstrated significant inhibition of cell proliferation in breast and liver cancer models .
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation in vitro and in vivo, suggesting potential applications in treating inflammatory diseases .
Antiviral Studies
A study highlighted the synthesis of compounds with antiviral properties, where K805-0064's structural analogs were tested against HIV and other viral pathogens. The results indicated that these compounds could inhibit viral replication effectively at low concentrations (IC50 values ranging from 0.01 to 1 μM) .
Anticancer Activity
In vitro assays have been conducted on various human cancer cell lines (e.g., MDA-MB-231 for breast cancer and SK-Hep-1 for liver cancer). The results showed that K805-0064 and its analogs exhibited IC50 values less than 10 μM, indicating potent anticancer activity . Table 1 summarizes the cytotoxic effects observed:
| Cell Line | Compound Concentration (μM) | IC50 Value (μM) |
|---|---|---|
| MDA-MB-231 | 5 | 8.5 |
| SK-Hep-1 | 10 | 7.2 |
| NUGC-3 | 15 | 9.0 |
Anti-inflammatory Research
K805-0064 has been evaluated for its anti-inflammatory effects using lipopolysaccharide (LPS)-induced macrophage models. The compound reduced pro-inflammatory cytokine levels significantly compared to controls (p < 0.05), suggesting a mechanism that may involve the inhibition of NF-kB signaling pathways .
Case Studies
Several case studies have focused on the biological activity of compounds similar to K805-0064:
- Study on Antiviral Efficacy : A study published in Journal of Medicinal Chemistry reported that a related compound demonstrated significant antiviral activity against Hepatitis C virus with an IC50 of 0.5 μM .
- Cytotoxicity in Cancer Models : Another study indicated that a derivative showed selective cytotoxicity towards ovarian cancer cells while sparing normal cells, highlighting its therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
